tert-Butyl (3-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propyl)(methyl)carbamate
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Overview
Description
tert-Butyl (3-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propyl)(methyl)carbamate: is a complex organic compound that features a tert-butyl group, a brominated pyrazole ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propyl)(methyl)carbamate typically involves multiple steps:
Formation of the pyrazole ring: Starting with a precursor such as 4-bromo-1,3-dimethyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.
Attachment of the propyl group: The propyl group is introduced via an alkylation reaction, often using a reagent like 3-bromopropanol.
Formation of the carbamate group: The final step involves the reaction of the intermediate with tert-butyl chloroformate and a base to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propyl)(methyl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrazole ring.
Scientific Research Applications
tert-Butyl (3-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propyl)(methyl)carbamate involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-hydroxypropyl)carbamate: Similar structure but lacks the brominated pyrazole ring.
tert-Butyl (3-bromopropyl)carbamate: Similar but without the pyrazole ring.
tert-Butyl (3-(4-bromo-1H-pyrazol-5-yl)propyl)carbamate: Similar but with different substituents on the pyrazole ring.
Uniqueness
The uniqueness of tert-Butyl (3-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propyl)(methyl)carbamate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the brominated pyrazole ring, in particular, distinguishes it from other similar compounds and may contribute to its unique properties in scientific research and industrial applications .
Properties
Molecular Formula |
C14H24BrN3O3 |
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Molecular Weight |
362.26 g/mol |
IUPAC Name |
tert-butyl N-[3-(4-bromo-2,5-dimethylpyrazol-3-yl)oxypropyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H24BrN3O3/c1-10-11(15)12(18(6)16-10)20-9-7-8-17(5)13(19)21-14(2,3)4/h7-9H2,1-6H3 |
InChI Key |
YJTKYTAFFPCFER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)OCCCN(C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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